molecular formula C19H30N2O3 B5667138 (3R,4R)-1-[(4-hydroxy-3,5-dimethylphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol

(3R,4R)-1-[(4-hydroxy-3,5-dimethylphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol

Cat. No.: B5667138
M. Wt: 334.5 g/mol
InChI Key: OAIVXWJMJATPRW-QZTJIDSGSA-N
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Description

(3R,4R)-1-[(4-hydroxy-3,5-dimethylphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol is a complex organic compound that features a piperidine backbone with hydroxyl and dimethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-[(4-hydroxy-3,5-dimethylphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol typically involves multi-step organic reactions. A common approach might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of hydroxyl groups: Hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the dimethylphenyl group: This can be done through Friedel-Crafts alkylation or related methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation products: Ketones, aldehydes.

    Reduction products: Alkanes, alcohols.

    Substitution products: Halogenated compounds, nitro compounds.

Scientific Research Applications

Chemistry

    Synthesis of complex molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biochemical studies: Investigated for its interactions with biological macromolecules.

Medicine

    Pharmacological research:

Industry

    Material science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4R)-1-[(4-hydroxy-3,5-dimethylphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol would depend on its specific interactions with molecular targets. This could involve:

    Binding to receptors: Interaction with specific receptors in the body.

    Enzyme inhibition: Inhibiting the activity of certain enzymes.

    Signal transduction pathways: Modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-[(4-hydroxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol: Lacks the dimethyl groups on the phenyl ring.

    (3R,4R)-1-[(4-methoxyphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol: Contains a methoxy group instead of a hydroxyl group.

Uniqueness

    Structural features: The presence of both hydroxyl and dimethyl groups on the phenyl ring makes it unique.

    Its unique structure may confer specific biological or chemical properties not found in similar compounds.

Properties

IUPAC Name

(3R,4R)-1-[(4-hydroxy-3,5-dimethylphenyl)methyl]-4-(4-hydroxypiperidin-1-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-13-9-15(10-14(2)19(13)24)11-20-6-5-17(18(23)12-20)21-7-3-16(22)4-8-21/h9-10,16-18,22-24H,3-8,11-12H2,1-2H3/t17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAIVXWJMJATPRW-QZTJIDSGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)CN2CCC(C(C2)O)N3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O)C)CN2CC[C@H]([C@@H](C2)O)N3CCC(CC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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